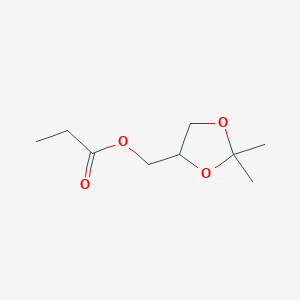
2,3-Isopropylideneglycerol-1-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Isopropylideneglycerol-1-propionate is an organic compound with the molecular formula C9H16O4. It is a derivative of glycerol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 1 is esterified with propionic acid. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Isopropylideneglycerol-1-propionate typically involves the protection of glycerol with acetone to form 2,3-isopropylideneglycerol, followed by esterification with propionic acid. The reaction conditions generally include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the isopropylidene group. The esterification step may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of efficient catalysts and solvents can also enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 2,3-Isopropylideneglycerol-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Isopropylideneglycerol-1-propionate has several applications in scientific research:
Chemistry: It is used as a protecting group for glycerol in organic synthesis, allowing selective reactions at specific hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Isopropylideneglycerol-1-propionate involves its ability to act as a protecting group for hydroxyl groups in glycerol. By forming an isopropylidene acetal, the compound prevents unwanted reactions at these positions, allowing selective modification of other functional groups. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.
相似化合物的比较
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another glycerol derivative with similar protecting group properties.
1,2-Isopropylideneglycerol: A closely related compound with similar chemical behavior.
Uniqueness: 2,3-Isopropylideneglycerol-1-propionate is unique due to its specific esterification at the 1-position, which provides additional reactivity and versatility in organic synthesis compared to other glycerol derivatives. This makes it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPJKMXMOMEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














